molecular formula C17H16N4OS B2976064 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 1706005-75-5

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2976064
CAS RN: 1706005-75-5
M. Wt: 324.4
InChI Key: ADSXAQWZGAHLSZ-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered C3NS ring . They are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities .


Synthesis Analysis

Thiazoles can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazoles can be significantly affected by the carbonyl or thiocarbonyl group .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Thiazole and pyrazine carboxamide derivatives have shown promising results in antimicrobial and antitubercular activities. A study highlighted that certain thiazolyl pyrazine carboxamide derivatives exhibited high anti-mycobacterial activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml. This suggests a potential pathway for new treatments targeting tuberculosis (Gobala Krishnan P, Gnanaprakash K, & Chandrasekhar KB, 2019) here.

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives, including those with thiazole moieties, has found applications in inhibiting photosynthetic electron transport. This activity is crucial for developing new herbicides. Compounds in this category were evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, showing inhibitory properties comparable to commercial herbicides such as diuron, lenacil, and hexazinone (C. B. Vicentini, S. Guccione, L. Giurato, Rebecca Ciaccio, D. Mares, & G. Forlani, 2005) here.

Anticancer Activity

Another study focused on the synthesis and characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide and evaluated its antibacterial, antifungal, and anticancer activities. This compound showed promising results against MDA-MB-231 breast cancer cells, suggesting its potential as a therapeutic agent in cancer treatment (Gopal Senthilkumar, C. Umarani, & D. Satheesh, 2021) here.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This suggests that the compound may have wide-ranging effects on cellular biochemistry.

Pharmacokinetics

Thiazole derivatives, however, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .

Future Directions

Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Therefore, the future directions in the research of thiazoles and their derivatives could include the development of new drugs with lesser side effects .

properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-5-3-4-6-13(11)17-21-12(2)15(23-17)10-20-16(22)14-9-18-7-8-19-14/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSXAQWZGAHLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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